(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide
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Overview
Description
(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide is a synthetic organic compound characterized by its unique structural features, including an allyl group, a bromine atom, and a hydroxy group attached to an indene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-indene and 2-bromoethylamine.
Formation of Intermediate: The initial step involves the reaction of 7-allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-indene with 2-bromoethylamine under basic conditions to form an intermediate.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with propanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: Sodium azide (NaN3), dimethylformamide (DMF), elevated temperature.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-brominated product.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxy and bromine groups allows for hydrogen bonding and halogen bonding interactions, respectively, which can modulate the activity of the target proteins. The allyl group may also play a role in enhancing the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-N-[2-[7-Allyl-5-chloro-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide: Similar structure but with a chlorine atom instead of bromine.
(S)-N-[2-[7-Allyl-5-fluoro-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom’s larger size and different electronic properties can lead to distinct interactions with biological targets, potentially resulting in unique pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-[(1S)-5-bromo-6-hydroxy-7-prop-2-enyl-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2/c1-3-5-13-16-11(8-9-19-15(20)4-2)6-7-12(16)10-14(18)17(13)21/h3,10-11,21H,1,4-9H2,2H3,(H,19,20)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKCOMOZGLSICY-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=CC(=C(C(=C12)CC=C)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=CC(=C(C(=C12)CC=C)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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